molecular formula C18H20N2O B2807397 2-methyl-1-[3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazole CAS No. 714260-96-5

2-methyl-1-[3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazole

Cat. No.: B2807397
CAS No.: 714260-96-5
M. Wt: 280.371
InChI Key: DBMQEFAHJISSIR-UHFFFAOYSA-N
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Description

2-Methyl-1-[3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazole is a benzodiazole derivative characterized by a methyl group at the 2-position of the heterocyclic ring and a 3-(2-methylphenoxy)propyl chain attached to the nitrogen at the 1-position. The benzodiazole core (C₇H₆N₂) provides aromatic stability, while the substituents influence its physicochemical and biological properties.

Properties

IUPAC Name

2-methyl-1-[3-(2-methylphenoxy)propyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-14-8-3-6-11-18(14)21-13-7-12-20-15(2)19-16-9-4-5-10-17(16)20/h3-6,8-11H,7,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBMQEFAHJISSIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCCN2C(=NC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-[3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazole can be achieved through a multi-step process. One common method involves the following steps:

    Formation of the benzimidazole core: This can be done by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.

    Introduction of the 2-methyl group: This can be achieved through alkylation using methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the 3-(o-tolyloxy)propyl group: This step involves the reaction of the benzimidazole derivative with 3-chloropropyl-o-tolyl ether in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-[3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole nitrogen or the aromatic ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride and alkyl halides in anhydrous conditions.

Major Products Formed

    Oxidation: Formation of benzimidazole N-oxides or carboxylic acid derivatives.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of alkylated or arylated benzimidazole derivatives.

Scientific Research Applications

2-methyl-1-[3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-methyl-1-[3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity. This can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or disruption of microbial cell walls.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of Benzodiazole Derivatives
Compound Name Core Structure Substituents Molecular Weight (g/mol) Biological Activity Reference
2-Methyl-1-[3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazole 1H-1,3-benzodiazole 2-methyl, 3-(2-methylphenoxy)propyl ~310.38* Not reported -
1-[3-(4-Chlorophenoxy)propyl]-... (BB25213) 1H-1,3-benzodiazole 4-chlorophenoxy, 2-(phenoxymethyl) 392.878 Not reported
N-[3-(Benzotriazol-1-yl)propyl]... 1H-1,2,3-benzotriazole Azetidinecarboxamide Varies Antimicrobial, Antitubercular
Ethyl 2-(benzodioxol-5-yl)-... Benzimidazole Benzodioxolyl, pyrrolidinone 435.47 Pharmacological lead compound

*Estimated based on molecular formula (C₁₈H₁₈N₂O).

Research Findings and Trends

  • Substituent Effects : Electron-withdrawing groups (e.g., Cl in BB25213) enhance stability and bioactivity, while electron-donating groups (e.g., methyl in the target compound) improve metabolic resistance .
  • Heterocyclic Core Impact : Benzotriazole derivatives show broader antimicrobial activity than benzodiazoles, likely due to increased nitrogen content and hydrogen-bonding capacity .
  • Chain Flexibility : Propyl-linked substituents balance flexibility and rigidity, optimizing interactions with biological targets .

Biological Activity

2-Methyl-1-[3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the benzodiazole class, which has been extensively studied for various pharmacological effects. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H22N2OC_{18}H_{22}N_2O, with a molecular weight of approximately 290.39 g/mol. The structure features a benzodiazole core and a phenoxy group, which are critical for its biological activity.

Property Value
Molecular FormulaC18H22N2OC_{18}H_{22}N_2O
Molecular Weight290.39 g/mol
IUPAC NameThis compound

The primary mechanism by which this compound exerts its effects is through modulation of neurotransmitter systems in the central nervous system (CNS). Specifically, it is believed to interact with gamma-aminobutyric acid (GABA) receptors, enhancing inhibitory neurotransmission and potentially leading to anxiolytic and sedative effects .

Pharmacological Activities

Research has indicated that this compound exhibits several pharmacological activities:

1. Anxiolytic Effects
Studies have shown that benzodiazole derivatives can reduce anxiety-like behaviors in animal models. For instance, compounds similar to this compound have demonstrated efficacy in reducing anxiety in the elevated plus maze test .

2. Anti-inflammatory Properties
Benzodiazole derivatives have also been investigated for their anti-inflammatory effects. In vitro studies suggest that they can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages . This suggests potential applications in treating inflammatory diseases.

3. Analgesic Activity
The compound may possess analgesic properties as well, as indicated by studies showing reduced pain responses in animal models when treated with similar benzodiazole derivatives .

Case Studies and Research Findings

Several studies have explored the biological activity of benzodiazoles, including derivatives structurally related to this compound:

Study 1: Anxiolytic Activity

A study published in Pharmacological Reviews examined various benzodiazole derivatives for their anxiolytic properties. The results indicated that compounds with similar structural features to this compound showed significant reductions in anxiety-like behaviors in rodent models .

Study 2: Anti-inflammatory Mechanisms

Research conducted on the anti-inflammatory effects of benzodiazoles revealed that these compounds can inhibit key inflammatory mediators. The study highlighted that certain derivatives could significantly reduce levels of nitric oxide (NO) and prostaglandin E2 (PGE2), suggesting a mechanism involving inhibition of cyclooxygenase enzymes (COX) .

Study 3: Pain Modulation

In another investigation focusing on pain modulation, researchers found that benzodiazole-related compounds exhibited analgesic effects comparable to standard analgesics like ibuprofen. This was attributed to their ability to modulate pain pathways through GABAergic mechanisms .

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